N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound features a benzothiazole ring, a benzyl group, and a methylsulfonyl group, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The mode of action of these compounds often involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with various biochemical pathways in bacteria, leading to their death
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been known to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, a Gram-positive bacterium, by interacting with its cellular components .
Cellular Effects
Some benzothiazole derivatives have been reported to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria . These compounds may influence cell function by disrupting bacterial cell membranes .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, lipid compounds that play key roles in inflammation .
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide is unique due to its specific combination of a benzothiazole ring, a benzyl group, and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-7-10-17(14-18)21(25)24(15-16-8-3-2-4-9-16)22-23-19-12-5-6-13-20(19)28-22/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBDDTUERVOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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